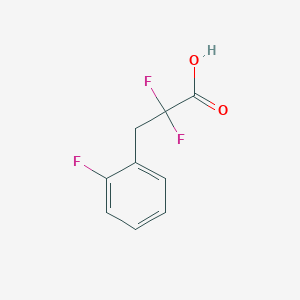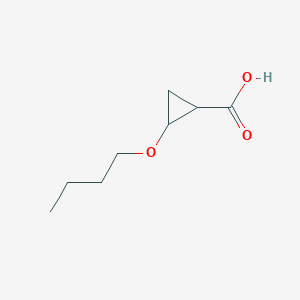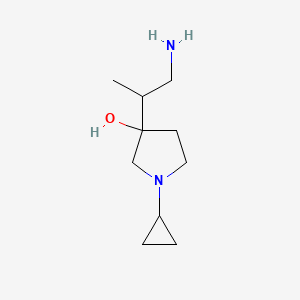![molecular formula C25H21NO5 B13163488 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid is a synthetic organic compound that is often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Butanoic Acid Derivative: The protected amino compound is then reacted with a suitable reagent to introduce the butanoic acid moiety. This can be achieved through various methods, including the use of acyl chlorides or anhydrides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Scale-Up: The process is scaled up using industrial reactors and equipment to produce the compound in large quantities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Substitution Reactions: The compound can undergo substitution reactions where the phenyl group or other substituents are replaced with different functional groups.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used to facilitate peptide coupling reactions.
Substitution Reactions: Various reagents such as halogens, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.
Peptide Chains: Coupling reactions result in the formation of longer peptide chains.
Substituted Derivatives: Substitution reactions yield derivatives with different functional groups.
科学的研究の応用
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid has a wide range of applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins, serving as a building block for the construction of complex peptide sequences.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in various biological studies to investigate protein-protein interactions, enzyme-substrate interactions, and other biochemical processes.
Material Science: The compound is used in the development of novel materials and polymers with specific properties.
作用機序
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptide chains. The compound’s stability and ease of removal make it an ideal protecting group for peptide synthesis.
類似化合物との比較
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyldodec-11-enoic acid
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid is unique due to its specific structure, which includes a phenyl group and a butanoic acid moiety. This structure provides distinct chemical properties and reactivity compared to other similar compounds. Its stability and ease of removal under mild conditions make it particularly valuable in peptide synthesis, where precise control over the synthesis process is essential.
特性
分子式 |
C25H21NO5 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C25H21NO5/c27-23(16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,26,30)(H,28,29) |
InChIキー |
FQGZKXZGIKDCQL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(3,3-Difluorocyclopentyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13163422.png)




![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)


![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)


![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
